

# A Comparative Analysis of the Neuroprotective Effects of ACTH (1-13) and Semax

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Adrenocorticotropic hormone (ACTH) and its synthetic analogs have garnered significant interest for their neuroprotective properties, independent of their classical hormonal functions. This guide provides a detailed comparison of the neuroprotective effects of two such peptides: the natural ACTH fragment (1-13), also known as  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH), and Semax, a synthetic analog of ACTH (4-10). This analysis is based on a review of preclinical and clinical data, focusing on their mechanisms of action, efficacy in experimental models of neurological damage, and the underlying signaling pathways.

### **Peptide Profiles**



| Feature           | ACTH (1-13) / α-MSH                                           | Semax                                                                                              |
|-------------------|---------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| Sequence          | SYSMEHFRWGKPV                                                 | MEHFPGP                                                                                            |
| Origin            | Natural fragment of pro-<br>opiomelanocortin (POMC)           | Synthetic analog of ACTH (4-10) with a Pro-Gly-Pro tail                                            |
| Primary Mechanism | Agonist at melanocortin receptors (MC1R, MC3R, MC4R)[1][2][3] | Multi-target: increases neurotrophins (BDNF), modulates neurotransmitters, anti-inflammatory[4][5] |
| Hormonal Activity | Minimal to none                                               | None[6][7]                                                                                         |

## **Quantitative Comparison of Neuroprotective Efficacy**

Direct head-to-head comparative studies are limited. The following tables summarize quantitative data from separate studies using similar experimental models, primarily rodent models of ischemic stroke induced by middle cerebral artery occlusion (MCAO).

### Table 1: Efficacy in Ischemic Stroke Models - Infarct Volume Reduction



| Peptide                     | Animal<br>Model | Ischemia<br>Duration          | Dosage                         | Administr<br>ation<br>Route | Infarct<br>Volume<br>Reductio<br>n (%) vs.<br>Control     | Referenc<br>e |
|-----------------------------|-----------------|-------------------------------|--------------------------------|-----------------------------|-----------------------------------------------------------|---------------|
| ACTH (1-<br>13) / α-<br>MSH | Lewis Rat       | 2 hours<br>MCAO               | 500 μg/kg                      | Intraperiton<br>eal         | ~23.7%                                                    | [8][9]        |
| ACTH (1-<br>13) / α-<br>MSH | Lewis Rat       | 2 hours<br>MCAO               | 100 μg/kg                      | Intranasal                  | ~23.7%                                                    | [8]           |
| Semax                       | Rat             | Photothro<br>mbotic<br>Stroke | 250<br>μg/kg/day<br>for 6 days | Intranasal                  | Significant reduction (quantitativ e value not specified) | [10]          |

**Table 2: Efficacy in Ischemic Stroke Models - Neurological Deficit Improvement** 



| Peptide                     | Animal<br>Model | Ischemia<br>Duration | Dosage                      | Administr<br>ation<br>Route | Neurologi<br>cal Score<br>Improve<br>ment                                          | Referenc<br>e |
|-----------------------------|-----------------|----------------------|-----------------------------|-----------------------------|------------------------------------------------------------------------------------|---------------|
| ACTH (1-<br>13) / α-<br>MSH | Lewis Rat       | 2 hours<br>MCAO      | 100 μg/kg<br>& 500<br>μg/kg | Intraperiton<br>eal         | Significant improveme nt in neurologic al scores at 24h                            | [8][9]        |
| ACTH (1-<br>13) / α-<br>MSH | Lewis Rat       | 2 hours<br>MCAO      | 100 μg/kg                   | Intranasal                  | Significant improveme nt in neurologic al scores at 24h                            | [8]           |
| Semax                       | Rat             | Global<br>Ischemia   | Not<br>specified            | Not<br>specified            | Reduced<br>neurologic<br>al<br>deficiency<br>in the first<br>6.5h post-<br>surgery |               |

**Table 3: Effects on Neuronal Survival** 



| Peptide                  | Model                                  | Key Findings                                                                     | Reference |
|--------------------------|----------------------------------------|----------------------------------------------------------------------------------|-----------|
| ACTH (1-13) / α-MSH      | Rat global cerebral<br>ischemia (4-VO) | Increased viable neurons in hippocampal CA1 area from ~97,000 to ~163,000        | [11]      |
| Semax & ACTH(6-<br>9)PGP | Rat transient MCAO                     | Increased volume<br>density of neurons in<br>the perifocal zone of<br>infarction | [12]      |

## Experimental Protocols Middle Cerebral Artery Occlusion (MCAO) Model

A widely used model to mimic ischemic stroke in rodents.[13]

- Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used. Anesthesia is induced, often with an intraperitoneal injection of a suitable anesthetic.
- Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a blunted tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery.
- Ischemia Duration: For transient MCAO (tMCAO), the filament is withdrawn after a specific period (e.g., 2 hours) to allow for reperfusion. For permanent MCAO (pMCAO), the filament is left in place.
- Drug Administration: Peptides are typically administered before, during, or after the ischemic event via various routes, including intraperitoneal or intranasal.
- Outcome Measures: Infarct volume is assessed using staining techniques like 2,3,5triphenyltetrazolium chloride (TTC). Neurological deficits are evaluated using standardized scoring systems.



### Four-Vessel Occlusion (4-VO) Global Cerebral Ischemia Model

This model induces global, rather than focal, cerebral ischemia.

- Procedure: Involves the permanent occlusion of the vertebral arteries and transient occlusion of the common carotid arteries.
- Application: Used to study neuronal death in vulnerable brain regions like the hippocampus.
   [11]

# Signaling Pathways ACTH (1-13) / $\alpha$ -MSH Neuroprotective Signaling

**ACTH (1-13)** exerts its neuroprotective effects primarily through activation of melanocortin receptors (MCRs), particularly MC1R, MC3R, and MC4R, on neurons, glia, and immune cells. [1][2][14] This leads to a cascade of anti-inflammatory and pro-survival signals.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 2. The Role of Alpha-MSH as a Modulator of Ocular Immunobiology Exemplifies Mechanistic Differences between Melanocortins and Steroids PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of melanocortin peptides on neural melanocortin receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Semax? [synapse.patsnap.com]
- 5. provokehealth.com [provokehealth.com]
- 6. ACTH-like Peptides Compensate Rat Brain Gene Expression Profile Disrupted by Ischemia a Day After Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. α-MSH: A potential neuroprotective and immunomodulatory agent for the treatment of stroke PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-MSH: a potential neuroprotective and immunomodulatory agent for the treatment of stroke PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alpha-Melanocyte-stimulating hormone is neuroprotective in rat global cerebral ischemia
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Melanocortin Derivatives Induced Vascularization and Neuroglial Proliferation in the Rat Brain under Conditions of Cerebral Ischemia PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Brain Protein Expression Profile Confirms the Protective Effect of the ACTH(4–7)PGP Peptide (Semax) in a Rat Model of Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Neuroprotective Effects of ACTH (1-13) and Semax]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8118511#neuroprotective-effects-of-acth-1-13-vs-semax]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com